(2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its complex structure, which includes a benzothiazole ring, a nitrophenyl group, and a prop-2-enamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorine: The chlorination of the benzothiazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of Prop-2-enamide Moiety: The prop-2-enamide moiety is introduced through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves the coupling of the chlorinated benzothiazole derivative with the nitrophenyl group under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Introduction of various substituents on the benzothiazole ring.
Scientific Research Applications
(2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
(2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.
(2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: (2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-5-6-13(16-15(12)18-9-24-16)19-14(21)7-4-10-2-1-3-11(8-10)20(22)23/h1-9H,(H,19,21)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSJSTPRUNFCLQ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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